6,7-Difluoro-2-methylbenzoxazole
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Overview
Description
6,7-Difluoro-2-methylbenzoxazole is a heterocyclic aromatic compound with the molecular formula C8H5F2NO. It is a derivative of benzoxazole, characterized by the presence of two fluorine atoms at the 6th and 7th positions and a methyl group at the 2nd position on the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-2-methylbenzoxazole typically involves the condensation of 2-aminophenol with appropriate fluorinated aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 6,7-difluoro-2-methylbenzaldehyde under acidic or basic conditions, often using catalysts such as titanium tetraisopropoxide (TTIP) or mesoporous titania-alumina mixed oxide (MTAMO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of recyclable catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-2-methylbenzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) and catalysts such as TTIP.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
6,7-Difluoro-2-methylbenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-2-methylbenzoxazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For instance, its anticancer activity could be attributed to the inhibition of enzymes critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
- 6-Fluoro-2-methylbenzoxazole
- 7-Fluoro-2-methylbenzoxazole
- 2-Methylbenzoxazole
Comparison: 6,7-Difluoro-2-methylbenzoxazole is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-fluorinated or non-fluorinated counterparts. The dual fluorination can enhance its stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C8H5F2NO |
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Molecular Weight |
169.13 g/mol |
IUPAC Name |
6,7-difluoro-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H5F2NO/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,1H3 |
InChI Key |
PJSHGYVHQHGXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=C(C=C2)F)F |
Origin of Product |
United States |
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